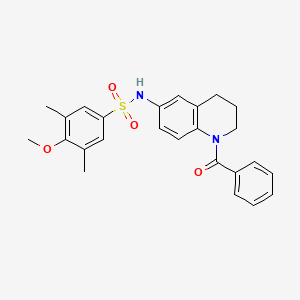

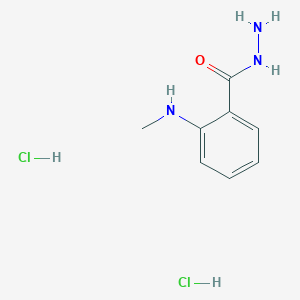

N-(1-苯甲酰-1,2,3,4-四氢喹啉-6-基)-4-甲氧基-3,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves multiple steps, starting with the formation of key intermediates. In one study, the synthesis began with 4-methoxyphenethylamine reacting with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This intermediate was then treated with various alkyl/aralkyl halides to produce a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Another approach reported the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate, which was further reacted with benzylmagnesium chloride to yield a high enantiomeric purity benzyl 2-methoxy-1-naphthyl sulfoxide. This intermediate was then added to a 6,7-dimethoxy-3,4-dihydroisoquinoline N-oxide to give a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative with high diastereoselectivity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. Elemental analysis data corroborated the spectral data, confirming the structures of the molecules . In another study, the stereochemistry of a tetrahydroisoquinoline derivative was determined by single-crystal X-ray structure determination, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

The synthesized sulfonamides were subjected to enzyme inhibitory kinetics to evaluate their potential as therapeutic agents. For instance, one of the derivatives showed significant acetylcholinesterase inhibitory activity, which was analyzed using Lineweaver-Burk plots, demonstrating competitive inhibition and the formation of an irreversible enzyme-inhibitor complex . In the context of antimycobacterial activity, novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized and screened against Mycobacterium tuberculosis, with some compounds exhibiting high activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural characteristics and the presence of functional groups. The inhibitory effects on acetylcholinesterase and DPPH were evaluated, and the kinetic mechanism was analyzed to determine the inhibition constants and the nature of enzyme inhibition . The antimycobacterial assay results provided insights into the structure-activity relationship (SAR), revealing that certain moieties contribute to the potency of the compounds .

Relevant Case Studies

In the case of Alzheimer's disease, the synthesized sulfonamides were evaluated for their inhibitory effects on acetylcholinesterase, with one compound showing activity comparable to Neostigmine methylsulfate, a known therapeutic agent. The docking studies of these ligands against acetylcholinesterase were carried out to compare binding affinities with IC50 values . For tuberculosis, the SAR analysis and docking studies inside the active site of M. tuberculosis enoyl reductase InhA emphasized the results, showing that certain compounds had orientations similar to known inhibitors .

科学研究应用

抗结核活性

受抗结核前药启发的化合物,包括那些含有苯磺酰胺部分的化合物,已被合成并评估了它们对结核分枝杆菌的活性。例如,新型 N-(2, 6-二甲氧基嘧啶-4-基)-4-(3-(芳基)硫脲基) 苯磺酰胺显示出显着的抗分枝杆菌活性,突出了这些衍生物在结核病治疗研究中的潜力 (Ghorab 等人,2017 年)。

抗癌剂

四氢异喹啉衍生物正在被研究其作为抗癌剂的潜力。研究表明,由于其结构特性,这些化合物可以对各种癌细胞系表现出有效的细胞毒性,表明它们在开发新的癌症治疗中的效用 (Redda 等人,2010 年)。

利尿剂和降压剂

喹唑啉衍生物作为利尿剂和降压剂已显示出有希望的结果。合成 N-取代-(4-氧代-2-取代-苯基喹唑啉-3-(4H)-基),取代的苯磺酰胺衍生物已导致具有显着活性的化合物,为进一步研究心血管疾病治疗奠定了基础 (Rahman 等人,2014 年)。

神经保护特性

四氢异喹啉的衍生物已被探索其神经保护特性,可能为帕金森病等神经退行性疾病的治疗提供新的途径。四氢异喹啉的结构部分存在于显示出一系列生物学特性的生物活性分子中,包括抗肿瘤和抗菌活性,在这种情况下,神经保护是一个重要的兴趣领域 (Redda 等人,2010 年)。

针对阿尔茨海默病的酶抑制

磺酰胺衍生物已合成并评估其酶抑制活性,特别是针对与阿尔茨海默病相关的酶乙酰胆碱酯酶。这项研究表明这些化合物在治疗神经系统疾病中具有潜在的治疗应用 (Abbasi 等人,2018 年)。

属性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-17-14-22(15-18(2)24(17)31-3)32(29,30)26-21-11-12-23-20(16-21)10-7-13-27(23)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-12,14-16,26H,7,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJWPSZMFLCZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)